{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine
Description
Properties
Molecular Formula |
C14H16FNS |
|---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C14H16FNS/c1-10(2)16-9-13-6-7-14(17-13)11-4-3-5-12(15)8-11/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
PHYQVSZTGVLQRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC=C(S1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiophene.
Attachment of the Isopropylamine Moiety: The final step involves the alkylation of the thiophene derivative with isopropylamine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound can be used as a probe to study the interactions between thiophene derivatives and biological macromolecules. It may also serve as a lead compound for the development of new drugs .
Medicine
In medicinal chemistry, {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer and inflammatory conditions .
Industry
In the industrial sector, this compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Fluorophenyl-Thiophene Derivatives
(a) {[5-(4-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine ()
- Structural difference : Fluorine at the para position of the phenyl ring.
- Physicochemical properties :
- Implications : The para-fluoro substitution may alter binding affinity in biological systems due to differences in dipole moments and steric accessibility compared to the meta isomer.
(b) {[5-(2-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine ()
Thiophene vs. Thiadiazole Core Modifications
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ()
- Structural difference : Replacement of thiophene with a 1,3,4-thiadiazole ring.
- Biological activity : Demonstrated anticancer activity against breast cancer (MCF7) with IC₅₀ = 1.28 µg/mL .
- Implications : The thiadiazole core introduces additional hydrogen-bonding sites (N atoms) and may enhance polarity, improving water solubility but reducing membrane permeability compared to thiophene analogs.
Variations in Amine Substituents
(a) n-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine ()
- Structural difference : Morpholine ring replaces isopropylamine.
- Properties :
- Implications : The morpholine group increases hydrophilicity and may enhance solubility but could reduce CNS penetration due to higher polarity.
(b) 3-(3-Fluorophenyl)-N-[(2-imidazol-1-ylpyrimidin-4-yl)methyl]propan-1-amine ()
- Structural difference : Pyrimidine-imidazole scaffold instead of thiophene.
- Properties : Molecular weight 311.36 g/mol , with SMILES indicating extended π-system interactions .
Biological Activity
The compound {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine , with CAS number 1095144-13-0, is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 249.35 g/mol. The presence of the fluorinated phenyl and thiophene moieties suggests potential interactions with biological targets, particularly in the context of cancer and neurological disorders.
Research indicates that compounds similar to {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine exhibit diverse mechanisms of action:
- Cytotoxicity : Preliminary studies suggest that derivatives of this compound may exert cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting that this compound may also share similar properties .
- Receptor Modulation : The compound may interact with protein receptors involved in cell signaling pathways, potentially influencing processes such as apoptosis and proliferation. Agonistic or antagonistic properties against specific receptors could be explored further to elucidate its therapeutic potential.
Biological Activity Data
A summary of biological activities associated with {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine is presented in the following table:
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of various thiophene derivatives, a compound structurally related to {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine exhibited significant selectivity for tumor cells over normal cells. The study reported an IC50 value of 9.27 µM against ovarian cancer cell lines, indicating promising anticancer properties .
Case Study 2: Neurological Implications
Another research avenue explored the neuroprotective effects of thiophene derivatives. Compounds similar to {[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine showed potential in modulating glutamate receptors, which are crucial in neurodegenerative diseases . This suggests that further investigation into its neuropharmacological effects could be beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
